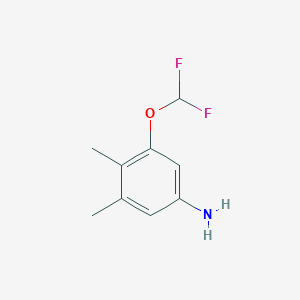
3-(Difluoromethoxy)-4,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethoxy)-4,5-dimethylaniline is an organic compound that features a difluoromethoxy group attached to an aniline ring, with additional methyl groups at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4,5-dimethylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 4,5-dimethylaniline with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-(Difluoromethoxy)-4,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-(Difluoromethoxy)-4,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-(Difluoromethoxy)-4,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or other interactions with the target molecules.
類似化合物との比較
Similar Compounds
- 3-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
- 3,5-Dimethylaniline
Uniqueness
3-(Difluoromethoxy)-4,5-dimethylaniline is unique due to the presence of both difluoromethoxy and dimethyl groups on the aniline ring. This combination of functional groups can impart distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
3-(difluoromethoxy)-4,5-dimethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5-3-7(12)4-8(6(5)2)13-9(10)11/h3-4,9H,12H2,1-2H3 |
InChIキー |
UOXRPPOWOQZAQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)OC(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


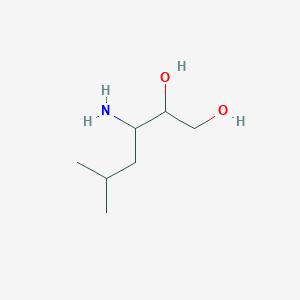


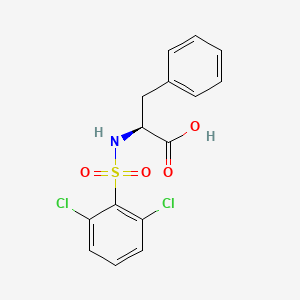
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
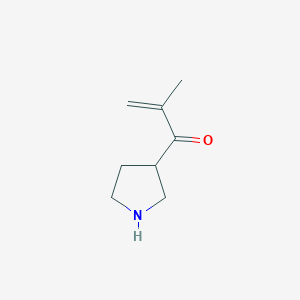
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)

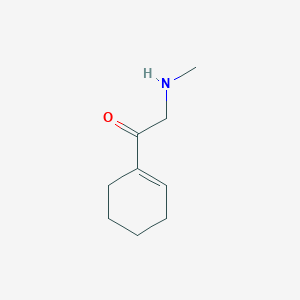
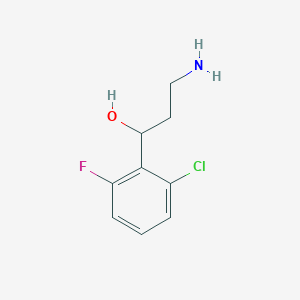
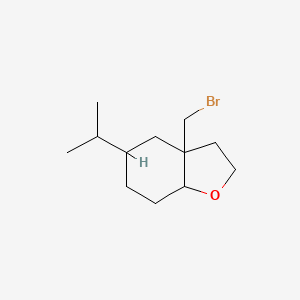
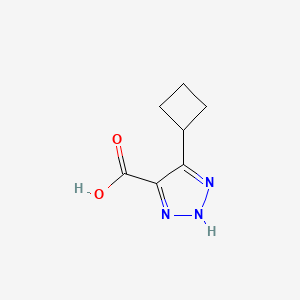
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)

